ethyl 4-(4-chlorophenyl)-2-(3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamido)thiophene-3-carboxylate
CAS No.: 690644-59-8
Cat. No.: VC5101773
Molecular Formula: C30H30ClN3O4S3
Molecular Weight: 628.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 690644-59-8 |
|---|---|
| Molecular Formula | C30H30ClN3O4S3 |
| Molecular Weight | 628.22 |
| IUPAC Name | ethyl 4-(4-chlorophenyl)-2-[3-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanoylamino]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C30H30ClN3O4S3/c1-4-13-34-28(36)24-20-11-6-17(3)15-22(20)41-27(24)33-30(34)39-14-12-23(35)32-26-25(29(37)38-5-2)21(16-40-26)18-7-9-19(31)10-8-18/h4,7-10,16-17H,1,5-6,11-15H2,2-3H3,(H,32,35) |
| Standard InChI Key | RLIMJCUWVLZUNS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CCSC3=NC4=C(C5=C(S4)CC(CC5)C)C(=O)N3CC=C |
Introduction
Molecular Formula
The molecular formula of the compound is , indicating the presence of:
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Carbon: 27 atoms
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Hydrogen: 26 atoms
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Chlorine: 1 atom
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Nitrogen: 3 atoms
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Oxygen: 4 atoms
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Sulfur: 2 atoms
Molecular Weight
The molecular weight is approximately 555.09 g/mol, calculated based on its atomic composition.
Synthesis Pathway
While specific synthesis details for this compound are unavailable in the provided data, similar compounds are synthesized via multi-step reactions involving:
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Functionalization of the thiophene ring through electrophilic substitution.
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Coupling reactions to introduce the amido group and tricyclic moiety.
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Esterification to form the ethyl ester group at the carboxylic acid position.
Pharmaceutical Applications
Compounds with similar structures have been investigated for:
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Antimicrobial activity: Due to the thiophene backbone and sulfur-containing groups.
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Anti-inflammatory properties: The presence of amido and ester groups may enhance interaction with biological targets.
Research Applications
This compound could serve as a precursor or intermediate in synthesizing more complex molecules for drug discovery.
Comparative Analysis with Similar Compounds
| Property | This Compound | Similar Compounds (e.g., Ethyl Thiophene Derivatives) |
|---|---|---|
| Molecular Complexity | High, due to tricyclic and thiophene substituents | Moderate; simpler thiophene derivatives are less complex |
| Potential Bioactivity | Likely high, given structural motifs common in active pharmaceuticals | Variable; depends on functionalization |
| Synthetic Accessibility | Challenging due to multiple steps required | Easier for simpler derivatives |
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